Significantly Lower Lipophilicity Compared to Boscalid – Implications for Formulation and Bioavailability
N-(4-isopropylphenyl)-3-Methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibits a computed XLogP3-AA of 2.5, which is substantially lower than the logP of the widely used SDHI boscalid (XLogP3 ~4.0) [1][2]. This 1.5 log unit difference corresponds to a ~30-fold theoretical decrease in octanol-water partition coefficient, suggesting improved aqueous solubility and reduced non-specific protein binding [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 (computed) |
| Comparator Or Baseline | Boscalid: 4.0 (computed from PubChem) |
| Quantified Difference | Δ = −1.5 log units (~30-fold lower partition) |
| Conditions | Computed XLogP3-AA values from PubChem; boscalid CID 213014 |
Why This Matters
Lower lipophilicity can improve formulation flexibility, reduce risk of bioaccumulation, and enhance in vivo performance, which is critical for researchers selecting SDHI candidates for further development.
- [1] PubChem. (2025). Compound Summary: N-(4-isopropylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. PubChem CID 16925296. View Source
- [2] PubChem. (2025). Compound Summary: Boscalid. PubChem CID 213014. View Source
- [3] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875. View Source
